imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 316352-05-3 . It has a molecular weight of 199.6 . This compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5N3O2.ClH/c11-7(12)5-1-2-6-8-3-4-10(6)9-5;/h1-4H,(H,11,12);1H
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal room temperature .
Scientific Research Applications
IL-17A Inhibitors for Treating Autoimmune Diseases
Imidazo[1,2-b]pyridazine compounds have been identified as potent inhibitors of IL-17A, a pro-inflammatory cytokine . IL-17A plays a key role in chronic inflammation and is a major driver of tissue damage . It contributes to chronic autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis . Therefore, these compounds could be used in the treatment of these diseases .
Potential Role in Cancer Treatment
Some research suggests that imidazo[1,2-b]pyridazine derivatives may have potential applications in cancer treatment . However, more research is needed to fully understand their potential in this area.
GABA A Receptor Modulators
The structural resemblance between the fused imidazo[1,2-b]pyridazine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Proton Pump Inhibitors
Imidazo[1,2-b]pyridazine compounds have also been found to act as proton pump inhibitors . These types of drugs are often used to reduce the production of stomach acid, which can help treat conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .
Aromatase Inhibitors
Another potential application of imidazo[1,2-b]pyridazine compounds is as aromatase inhibitors . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens. Inhibiting this enzyme can be beneficial in the treatment of estrogen-dependent diseases, such as breast cancer .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Imidazo[1,2-b]pyridazine compounds have also been developed as NSAIDs . These drugs are commonly used to reduce inflammation and relieve pain .
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride primarily targets the Interleukin-17A (IL-17A) . IL-17A is a cytokine that plays a crucial role in host defense mechanisms and inflammatory responses. It is part of the IL-17 family, which consists of six cytokines (IL-17A through IL-17F). The IL-17 receptor (IL-17R) is a heterodimer formed by the IL-17RA and IL-17RC subunits .
Mode of Action
The compound interacts with its target, IL-17A, and inhibits its function. This inhibition disrupts the normal immune and inflammatory responses, which can contribute to the treatment of chronic autoimmune diseases .
Biochemical Pathways
The compound affects the IL-17 signaling pathway. The inhibition of IL-17A disrupts the downstream effects of this pathway, which include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Result of Action
The inhibition of IL-17A by imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride can lead to a reduction in inflammation and immune response. This makes it a potential therapeutic agent for treating chronic autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride involves the reaction of 2-amino-3-cyanopyridine with ethyl chloroacetate to form ethyl 2-(3-cyanopyridin-2-ylamino)acetate. This intermediate is then reacted with hydrazine hydrate to form imidazo[1,2-b]pyridazine-6-carboxylic acid. The final step involves the addition of hydrochloric acid to the carboxylic acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "2-amino-3-cyanopyridine", "ethyl chloroacetate", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-3-cyanopyridine is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-(3-cyanopyridin-2-ylamino)acetate.", "Step 2: Ethyl 2-(3-cyanopyridin-2-ylamino)acetate is then reacted with hydrazine hydrate in the presence of a solvent such as ethanol to form imidazo[1,2-b]pyridazine-6-carboxylic acid.", "Step 3: The final step involves the addition of hydrochloric acid to the carboxylic acid to form the hydrochloride salt of the compound." ] } | |
CAS RN |
316352-05-3 |
Product Name |
imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride |
Molecular Formula |
C7H6ClN3O2 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.